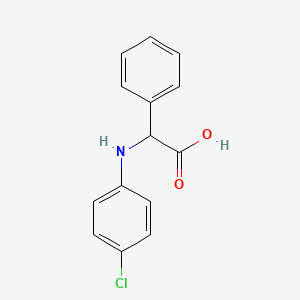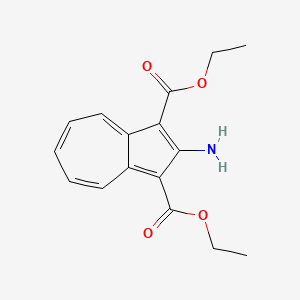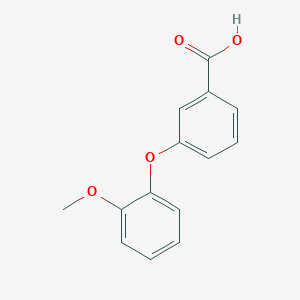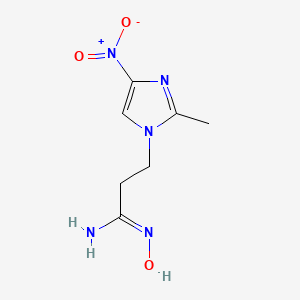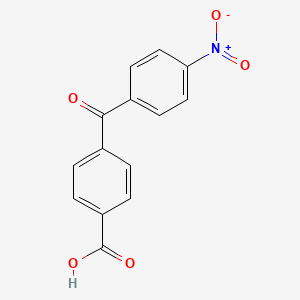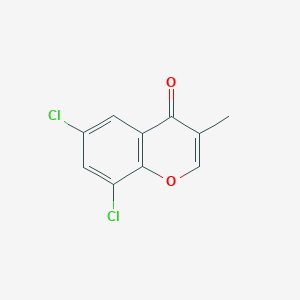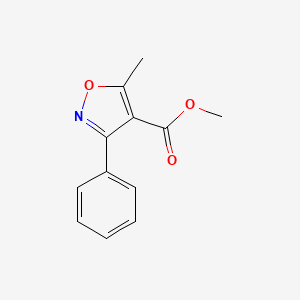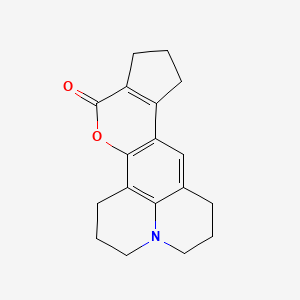
香豆素106
描述
Coumarin 106 is an aromatic organic chemical compound . Its molecule can be described as a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring .
Synthesis Analysis
Coumarin derivatives can be obtained from different starting materials with various methods but with big differences in yield . This review summarized various methods, techniques, and reaction conditions for the synthesis of coumarins from different compounds such as aldehydes, phenols, ketones, and carboxylic acids .Molecular Structure Analysis
The title compound, 2,3,6,7,10,11-hexahydro-1H, 5H-cyclopenta [3,4] 1benzopyrano [6,7,8-ij]quinolzin-12- (9H)-one, as an entity is nearly planar . One piperidine ring is disordered .Chemical Reactions Analysis
Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues by the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation .Physical And Chemical Properties Analysis
Coumarin 106 has a molecular formula of C18H19NO2 . Its molecular weight is 281.3 g/mol . The photophysical properties of the coumarin-fused-coumarins reveal that these compounds possess an absorption maximum in the visible region, particularly at 450 nm and a fluorescent maximum in the range of 400–500 nm .科学研究应用
Fluorescent Labeling of Biomolecules
Coumarin 106, due to its fluorescent properties, is extensively used in the labeling of biomolecules. This application is crucial for visualizing and tracking biological processes in real-time. The compound’s ability to emit fluorescence upon excitation with ultraviolet light makes it an invaluable tool in molecular biology for studying protein interactions, nucleic acid localization, and cellular dynamics .
Metal Ion Detection
The unique structure of Coumarin 106 allows it to act as a chemosensor for metal ions. This is particularly important in environmental monitoring and industrial processes where the detection of metal ions is necessary for ensuring safety and compliance with regulatory standards. Coumarin 106 can bind selectively to certain ions, causing a change in its fluorescence, which can be measured and quantified .
Microenvironment Polarity Detection
In scientific research, understanding the polarity of a microenvironment can provide insights into molecular interactions and stability. Coumarin 106’s sensitivity to environmental polarity changes makes it a suitable probe for such analyses. Its fluorescence intensity and wavelength shift in response to the polarity, offering a non-invasive method to investigate the microenvironmental properties .
pH Detection
The fluorescence of Coumarin 106 can also be affected by the pH of its surroundings. This property is utilized in pH sensors, where the compound acts as a pH-responsive fluorophore. Such sensors are valuable in various fields, including biochemistry, medicine, and environmental science, where pH plays a critical role in processes and reactions .
Therapeutic Applications
Coumarin 106 derivatives have shown promise in treating various ailments. Its structural adaptability allows for the creation of numerous pharmacologically active molecules. These derivatives have been explored for their potential in treating diseases such as cancer, metabolic disorders, and neurodegenerative conditions. The compound’s ability to interact with biological targets through multiple non-covalent interactions enhances its therapeutic applications .
Anticoagulant Drugs
One of the classic applications of coumarins is their use as anticoagulants. Coumarin 106 derivatives, similar to other coumarins, may be used in the development of anticoagulant drugs. These drugs are vital in preventing thrombosis and treating cardiovascular diseases. The anticoagulatory activity is due to the coumarin’s ability to interfere with the vitamin K cycle, which is essential for blood clotting .
作用机制
Target of Action
Coumarin 106, like other coumarin derivatives, primarily targets Cytochrome P450 2A6 . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics . The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .
Mode of Action
It’s known that coumarins generally inhibit the active form of their target enzymes, thus altering their function . The specific mode of action for Coumarin 106 needs further investigation.
Biochemical Pathways
Coumarins are produced via the phenylpropanoid pathway . The first step of the coumarin biosynthesis pathway is ortho-hydroxylation of cinnamates that branches off from lignin biosynthesis
Pharmacokinetics
Coumarins generally undergo metabolism to form more water-soluble compounds, which are readily excreted from the body in urine . The absorption, distribution, metabolism, and excretion (ADME) properties of Coumarin 106 specifically need to be studied further.
Result of Action
Coumarin derivatives have been shown to exhibit a wide range of biological activities, including antioxidant, anticonvulsant, antitumor, anti-inflammatory, and antimicrobial effects . The specific effects of Coumarin 106 on molecular and cellular levels require further investigation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of coumarin compounds. Factors such as pH, temperature, and the presence of other molecules can affect the fluorescence behavior of coumarins
安全和危害
未来方向
属性
IUPAC Name |
3-oxa-16-azapentacyclo[10.7.1.02,10.05,9.016,20]icosa-1(20),2(10),5(9),11-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18-13-6-1-5-12(13)15-10-11-4-2-8-19-9-3-7-14(16(11)19)17(15)21-18/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSRPENMALNOFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=C4CCCN5C4=C3CCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068285 | |
| Record name | 1H,5H-Cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41175-45-5 | |
| Record name | 2,3,6,7,10,11-Hexahydro-1H,5H-cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41175-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,5H-Cyclopenta(3,4)(1)benzopyrano(6,7,8-ij)quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041175455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin 106 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H,5H-Cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,5H-Cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,7,10,11-hexahydro-1H,5H-cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H,5H-CYCLOPENTA(3,4)(1)BENZOPYRANO(6,7,8-IJ)QUINOLIZIN-12(9H)-ONE, 2,3,6,7,10,11-HEXAHYDRO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RGV583D48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of Coumarin 106 and are there any notable features?
A1: Coumarin 106 (2,3,6,7,10,11-hexahydro-1H,5H–cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one) is characterized by a nearly planar structure. [] It consists of fused rings, including a piperidine ring, which exhibits some degree of conformational flexibility due to disorder. [] The piperidine rings adopt flattened conformations, while the cyclopentene ring takes on an envelope conformation. [] In its crystalline form, Coumarin 106 molecules arrange themselves in parallel stacks. []
Q2: How does annealing impact the luminescent properties of Coumarin 106 in poly (vinyl alcohol) films?
A2: Annealing significantly influences the luminescent behavior of Coumarin 106 in poly (vinyl alcohol) (PVA) films. [] While fluorescence intensity moderately decreases, phosphorescence experiences a dramatic multifold increase with annealing. [] This shift is attributed to enhanced intersystem crossing (ISC) from the singlet excited state (S1) to the triplet state (T1), promoting phosphorescence while simultaneously diminishing fluorescence. [] Annealing also affects the PVA polymer itself, altering its optical properties, which necessitates careful background correction during measurements. []
Q3: Can you elaborate on the effect of annealing on the phosphorescence of Coumarin 106 when directly exciting its triplet state?
A3: Directly exciting the triplet state of Coumarin 106 using a long wavelength (475 nm) reveals that annealing influences both the S0→T1 absorption and the T1→S0 phosphorescence processes. [] Interestingly, while the phosphorescence lifetime decreases with annealing, the overall phosphorescence intensity increases. [] This suggests that annealing leads to a higher radiative rate for the T1→S0 transition, resulting in brighter but shorter-lived phosphorescence. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3,4,5-Triacetyloxy-6-(4-nitrophenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B1593537.png)
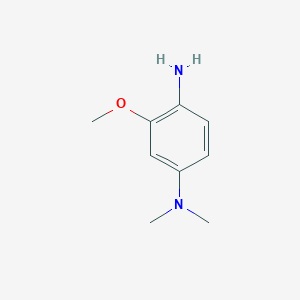
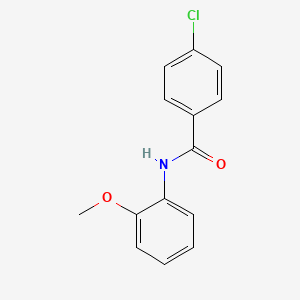
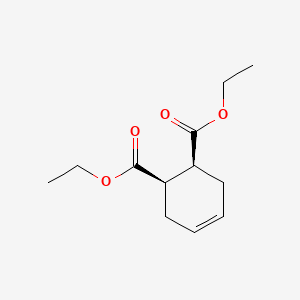
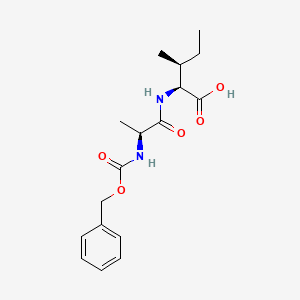
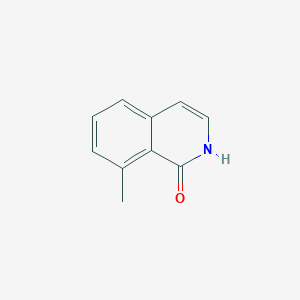
![2-[2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)ethylsulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B1593548.png)
